molecular formula C11H18N4O B1463777 3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine CAS No. 1286713-87-8

3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine

Cat. No. B1463777
M. Wt: 222.29 g/mol
InChI Key: FPTSVNZZTIGTHG-UHFFFAOYSA-N
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Description

“3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine” is a chemical compound with the molecular formula C11H18N4O . It is a diazaaromatic compound and is used extensively in scientific research due to its unique properties.


Synthesis Analysis

The synthesis of pyridazine derivatives, including “3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of “3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 . Attached to this ring is a piperazine ring through an ethoxy linker .


Chemical Reactions Analysis

Pyridazine derivatives, including “3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine”, undergo various chemical reactions. For instance, they can react with bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .

Scientific Research Applications

Synthesis and Biological Activity

3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine derivatives are explored for their potential in various therapeutic areas due to their unique chemical structure. Research demonstrates the synthesis and evaluation of compounds with this core structure for biological activities. For instance, derivatives synthesized from reactions of acylpyruvate methyl esters have been studied for antimicrobial activity and influence on blood coagulation, showcasing their potential in the development of new antimicrobial agents and therapeutic options for blood-related conditions (Gein et al., 2013).

Anticancer Potential

Continuing the exploration of this compound's derivatives, there is a significant focus on anticancer research. Synthesis and in vitro evaluations of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been conducted to assess their antiproliferative effect against human cancer cell lines, suggesting a promising route for the development of new anticancer therapies (Mallesha et al., 2012).

Anti-Diabetic and Antioxidant Activities

The compound's derivatives have also been evaluated for their anti-diabetic properties through Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key target in the management of type 2 diabetes. This research highlights the potential for these compounds to be developed into effective anti-diabetic medications, alongside exhibiting antioxidant activities, providing a dual approach to managing diabetes and its complications (Bindu et al., 2019).

Neuropharmacological Applications

The exploration of 3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine derivatives extends into neuropharmacology, where some derivatives have been identified as potent and selective ligands for dopamine receptors. These compounds have shown promising results in inducing penile erection in vivo, suggesting their potential in treating erectile dysfunction and providing insights into dopamine's role in sexual function (Enguehard-Gueiffier et al., 2006).

Antimicrobial and Anti-Inflammatory Activities

Moreover, the compound's derivatives exhibit significant antimicrobial and anti-inflammatory activities, presenting a new avenue for the development of treatments for infections and inflammatory diseases. Research into specific derivatives has shown efficacy in reducing inflammation and combating microbial pathogens, highlighting the broad therapeutic potential of these compounds (Refaat et al., 2007).

properties

IUPAC Name

3-methyl-6-(2-piperazin-1-ylethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-10-2-3-11(14-13-10)16-9-8-15-6-4-12-5-7-15/h2-3,12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTSVNZZTIGTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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